N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline moiety and an acetamide group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the acetamide group: This step involves the reaction of the quinazoline intermediate with an acetamide derivative.
Substitution reactions:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide can be compared with other similar compounds, such as:
N-(2-ethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide: This compound lacks the 6-methyl group on the phenyl ring, which may affect its chemical and biological properties.
N-(2-ethyl-6-methylphenyl)-2-((quinazolin-4-yl)oxy)acetamide: This compound lacks the 2-methyl group on the quinazoline ring, which may influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-15-9-7-8-13(2)19(15)23-18(24)12-25-20-16-10-5-6-11-17(16)21-14(3)22-20/h5-11H,4,12H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUTGLRTZIBLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.